(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid
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Overview
Description
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid typically involves the coupling of a pyridine derivative with an amino acid precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an amino acid ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated amino acid derivatives
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the amino acid backbone.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which provides a versatile scaffold for various applications. This dual functionality allows for a broader range of chemical modifications and biological interactions compared to simpler analogs .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
WHCQVPISOOTNON-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CN=CC=C1CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CN=CC=C1CCC(C(=O)O)N |
Origin of Product |
United States |
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